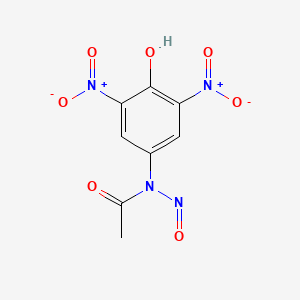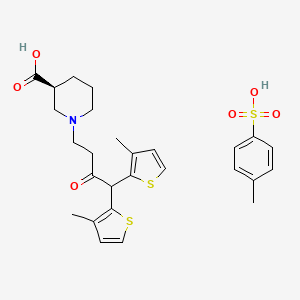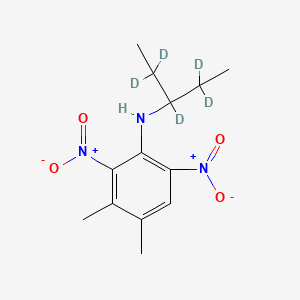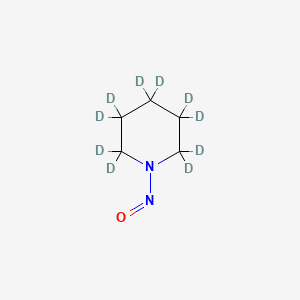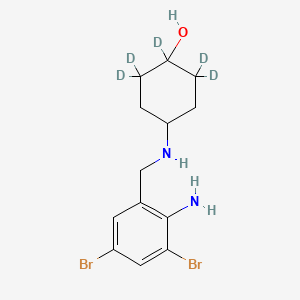
グルホシネート-d3塩酸塩
概要
説明
グルホシネート-d3 (塩酸塩) は、広域除草剤であるグルホシネートの重水素化された形態です。主にガスクロマトグラフィーまたは液体クロマトグラフィー質量分析法によるグルホシネートの定量のための内部標準として使用されます。 この化合物は、植物毒性のある化合物であるL-ホスフィノトリシンと、その不活性なエナンチオマーであるD-ホスフィノトリシンのラセミ混合物です .
科学的研究の応用
Glufosinate-d3 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of glufosinate.
Biology: Helps in studying the metabolic pathways and effects of glufosinate in plants.
Medicine: Research on its potential effects and safety in medical applications.
Industry: Employed in the development and testing of herbicides and other agricultural chemicals.
作用機序
グルホシネート-d3 (塩酸塩) は、植物の窒素代謝に必須な酵素であるグルタミンシンテターゼを阻害することによって効果を発揮します。この阻害は、アンモニアと活性酸素種の蓄積につながり、脂質過酸化と細胞死を引き起こします。 このプロセスは光依存性であり、暗闇では目に見える症状や活性酸素種の生成は見られません .
類似の化合物:
グリホサート: 別の広域除草剤であり、異なる酵素である5-エノールピルビルシキミ酸-3-リン酸シンターゼを阻害します。
ビアラホス: グルホシネートと同様の除草剤ですが、分子構造と作用機序が異なります。
ユニークさ: グルホシネート-d3 (塩酸塩) は、重水素化された形態であるため、分析化学において内部標準として特に有用です。 グルタミンシンテターゼの阻害と活性酸素種の生成を伴うその作用機序は、他の除草剤とは異なります .
生化学分析
Biochemical Properties
Glufosinate-d3 Hydrochloride plays a significant role in biochemical reactions by inhibiting glutamine synthetase enzymes, specifically GS1 and GS2 . These enzymes are essential for nitrogen metabolism in plants. The inhibition of glutamine synthetase by Glufosinate-d3 Hydrochloride leads to the accumulation of ammonium, which is toxic to plant cells . This compound interacts with various biomolecules, including enzymes and proteins involved in nitrogen metabolism, disrupting their normal function and leading to the inhibition of photosynthesis in plants .
Cellular Effects
Glufosinate-d3 Hydrochloride affects various types of cells and cellular processes. In plant cells, it inhibits the function of glutamine synthetase, leading to the accumulation of toxic levels of ammonium . This disruption in nitrogen metabolism affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of glutamine synthetase by Glufosinate-d3 Hydrochloride results in the disruption of photosynthesis, leading to the death of plant cells .
Molecular Mechanism
The molecular mechanism of action of Glufosinate-d3 Hydrochloride involves the inhibition of glutamine synthetase enzymes (GS1 and GS2) . This inhibition occurs through the binding of Glufosinate-d3 Hydrochloride to the active site of the enzyme, preventing the conversion of glutamate and ammonium to glutamine . This leads to the accumulation of ammonium, which is toxic to cells. The inhibition of glutamine synthetase also affects gene expression, leading to changes in the expression of genes involved in nitrogen metabolism and photosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glufosinate-d3 Hydrochloride change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that Glufosinate-d3 Hydrochloride is stable under certain conditions, but can degrade over time, leading to changes in its effectiveness . Long-term exposure to Glufosinate-d3 Hydrochloride can result in persistent inhibition of glutamine synthetase and disruption of cellular metabolism .
Dosage Effects in Animal Models
The effects of Glufosinate-d3 Hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity . Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity. High doses of Glufosinate-d3 Hydrochloride can result in adverse effects, including disruption of nitrogen metabolism and cellular function .
Metabolic Pathways
Glufosinate-d3 Hydrochloride is involved in metabolic pathways related to nitrogen metabolism. It interacts with enzymes such as glutamine synthetase, leading to the inhibition of the conversion of glutamate and ammonium to glutamine . This disruption in nitrogen metabolism affects metabolic flux and metabolite levels, leading to the accumulation of toxic levels of ammonium .
Transport and Distribution
Glufosinate-d3 Hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement within the cell . The localization and accumulation of Glufosinate-d3 Hydrochloride within specific cellular compartments can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of Glufosinate-d3 Hydrochloride affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the inhibition of glutamine synthetase and the disruption of nitrogen metabolism within the cell .
準備方法
合成経路と反応条件: グルホシネート-d3 (塩酸塩) の合成は、グルホシネート分子への重水素原子の組み込みを伴います。これは、通常、水素原子を重水素で置き換える一連の化学反応によって達成されます。特定の合成経路と反応条件は、製造元によって異なるため、機密情報です。
工業生産方法: グルホシネート-d3 (塩酸塩) の工業生産は、高い純度と収率を確保するために、制御された条件下での大規模化学合成を伴います。 このプロセスには、重水素交換反応、クロマトグラフィーによる精製、結晶化などの工程が含まれ、最終製品が得られます .
化学反応の分析
反応の種類: グルホシネート-d3 (塩酸塩) は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物を生成するために酸化される可能性があります。
還元: 還元反応は、それを前駆体形態に戻すことができます。
置換: 特定の条件下では、重水素原子を水素または他の置換基で置き換えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 条件は、目的の置換基によって異なりますが、多くの場合、触媒と特定の溶媒を伴います。
主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、置換反応はさまざまな重水素化誘導体を生成する可能性があります .
4. 科学研究における用途
グルホシネート-d3 (塩酸塩) は、次のようなさまざまな科学研究における用途があります。
化学: グルホシネートの定量のための分析化学において内部標準として使用されます。
生物学: 植物におけるグルホシネートの代謝経路と効果の研究に役立ちます。
医学: 医療用途におけるその潜在的な効果と安全性の研究。
類似化合物との比較
Glyphosate: Another broad-spectrum herbicide that inhibits a different enzyme, 5-enolpyruvylshikimate-3-phosphate synthase.
Bialaphos: A herbicide similar to glufosinate but with a different molecular structure and mode of action.
Uniqueness: Glufosinate-d3 (hydrochloride) is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry. Its mode of action, involving the inhibition of glutamine synthetase and the production of reactive oxygen species, also sets it apart from other herbicides .
特性
IUPAC Name |
2-amino-4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4P.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H/i1D3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZPTWOGXDBENT-NIIDSAIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CCC(C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])P(=O)(CCC(C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClNO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


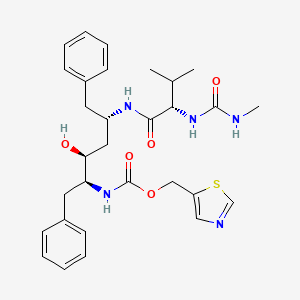
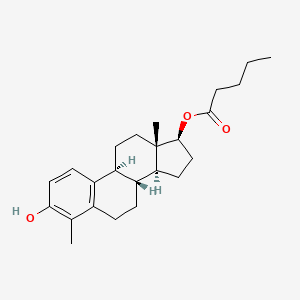
![Oxepino[4,3-D]pyrimidine](/img/structure/B588957.png)
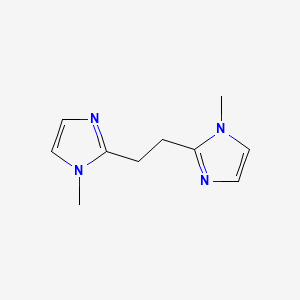
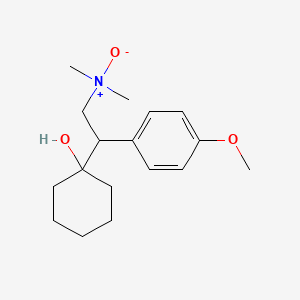
![(E)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane](/img/structure/B588963.png)
